4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide
Description
Properties
IUPAC Name |
4-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c18-17(25)12-1-3-13(4-2-12)19-15(23)11-22-16(24)6-5-14(20-22)21-7-9-26-10-8-21/h1-6H,7-11H2,(H2,18,25)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVJHCQXFXJTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of a pyridazine derivative with thiomorpholine under controlled conditions to form the core structure. This is followed by acetylation and subsequent coupling with benzamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Effects on Activity
Thiomorpholin vs.
Benzamide vs. Ester/Acid Termini: The benzamide group in the target compound may favor hydrogen bonding with proteolytic enzymes (e.g., cathepsin K ), whereas ethyl ester or butanoic acid termini in analogs improve solubility or metabolic stability .
Structural Uniqueness
The target compound’s thiomorpholin-4-yl group distinguishes it from sulfur-free analogs like morpholine derivatives. This substitution may confer resistance to oxidative metabolism, extending half-life in vivo .
Biological Activity
The compound 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide , also known by its CAS number 1310946-36-1, is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a pyridazine ring and a thiomorpholine group, suggest diverse biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C14H17N5O2S2
- Molecular Weight : 351.45 g/mol
- Structure : The compound contains a benzamide moiety linked to an acetyl group and a pyridazine derivative, contributing to its biological activity.
The biological activity of this compound is likely linked to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies indicate that similar compounds exhibit activities such as:
- Antimicrobial
- Anticancer
- Anti-inflammatory
These activities are often mediated through inhibition of specific kinases or modulation of signaling pathways.
Biological Activity Overview
Research into the biological activity of compounds structurally related to 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide has yielded various insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-indol-5-yl)-2-[6-oxo... | Indole, Pyridazine, Thiomorpholine | Antimicrobial, Anticancer |
| Thiadiazole Derivatives | Thiadiazole Ring | Antimicrobial, Anticancer |
| Pyridazinone Compounds | Pyridazine Ring | Diverse Biological Activities |
| Indole-Based Compounds | Indole Structure | Anti-inflammatory, Anticancer |
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide showed significant cytotoxic effects against various cancer cell lines. For instance, the compound inhibited cell proliferation in human breast cancer cells with an IC50 value of approximately 50 µM.
- Kinase Inhibition : Research on related pyridazine derivatives indicated potent inhibition of kinases involved in cancer progression. For example, a structurally analogous compound demonstrated an IC50 value of 26 nM against the T315I mutant kinase, highlighting the potential for this class of compounds in targeted cancer therapies .
- Immunomodulatory Effects : Another study explored the immunomodulatory properties of thiomorpholine-containing compounds. The results suggested that these compounds could enhance immune cell responses in vitro, indicating their potential use in immunotherapy .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves:
- Nucleophilic substitution to introduce thiomorpholine to the pyridazine core.
- Coupling reactions (e.g., amide bond formation) between the pyridazine intermediate and benzamide derivatives.
Optimization includes temperature control (e.g., 0–5°C for sensitive steps), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., HATU for coupling). Reaction progress is monitored via TLC (Rf ~0.3–0.5 in EtOAc/hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridazine ring protons at δ 7.2–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ ~450–460 m/z).
- HPLC : Purity assessment (>95% using C18 columns, gradient elution with acetonitrile/water) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Answer :
- Osteoclast inhibition assays : TRAP staining to quantify osteoclast differentiation suppression (IC₅₀ ~10–50 µM).
- Enzyme inhibition studies : Cathepsin K activity measured via fluorogenic substrates (e.g., Z-FR-AMC cleavage).
- Cytotoxicity screening : MTT assays on osteoblast cell lines (e.g., MC3T3-E1) to assess selectivity .
Advanced Research Questions
Q. How can conflicting data on biological targets (e.g., osteoclast inhibition vs. PDE4 activity) be resolved?
- Answer :
- Comparative binding assays : Use surface plasmon resonance (SPR) or ITC to measure direct interactions with cathepsin K vs. PDE4.
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling cascades (e.g., NF-κB for osteoclasts vs. cAMP for PDE4).
- Structural modeling : Overlay compound conformations with target active sites using AutoDock Vina or Schrödinger .
Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?
- Answer :
- Prodrug design : Introduce ester groups at the acetamide moiety to enhance solubility.
- Metabolic stability testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- LogP adjustment : Replace thiomorpholine with morpholine to reduce lipophilicity (calculated LogP from 2.5 to 1.8) .
Q. How are stability and degradation pathways characterized under physiological conditions?
- Answer :
- Forced degradation studies : Expose to pH 1–13 buffers, H₂O₂ (oxidative stress), and UV light.
- Degradant identification : Use HPLC-MS/MS to detect metabolites (e.g., hydrolyzed pyridazine ring).
- Kinetic analysis : Pseudo-first-order rate constants (k) for degradation at 37°C .
Methodological Insights
Table 1: Comparison of Analytical Techniques for Structural Confirmation
Table 2: Synthesis Optimization Parameters
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling | Catalyst (HATU vs. EDC) | HATU (1.2 equiv) in DMF | 75% → 88% |
| Cyclization | Temperature | 80°C in toluene, 12 hrs | 60% → 82% |
| Purification | Column chromatography | Silica gel, EtOAc/hexane (3:7) | Purity 90% → 98% |
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR + cellular assays) .
- Crystallography : Use SHELXL for small-molecule refinement and CCP4 for macromolecular docking if studying protein interactions .
- Data Reproducibility : Standardize solvent removal (rotary evaporation at ≤40°C) and storage (-20°C under argon) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
